molecular formula C32H36N2O3 B11679076 cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11679076
M. Wt: 496.6 g/mol
InChI Key: GRUSXSPAVBLOMM-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a carbazole moiety. The carbazole group is substituted with an ethyl chain at position 9, while the quinoline ring includes 2,7,7-trimethyl substituents and a cyclopentyl ester at position 3.

Properties

Molecular Formula

C32H36N2O3

Molecular Weight

496.6 g/mol

IUPAC Name

cyclopentyl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C32H36N2O3/c1-5-34-25-13-9-8-12-22(25)23-16-20(14-15-26(23)34)29-28(31(36)37-21-10-6-7-11-21)19(2)33-24-17-32(3,4)18-27(35)30(24)29/h8-9,12-16,21,29,33H,5-7,10-11,17-18H2,1-4H3

InChI Key

GRUSXSPAVBLOMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC5CCCC5)C)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

The synthesis of cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of catalysts such as acetic acid and oxidizing agents like manganese dioxide . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with specific proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to two analogs (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Ester Group Quinoline Substituents Aromatic/Functional Group at Position 4 Molecular Weight
Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) Cyclopentyl 2,7,7-trimethyl 9-ethyl-9H-carbazol-3-yl ~460 (estimated)
Methyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS 330958-16-2) Methyl 2-methyl 9-ethyl-9H-carbazol-3-yl 414.496
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 299944-94-8) Cyclohexyl 2-methyl, 7-phenyl 4-hydroxy-3-methoxyphenyl 487.586

Key Observations:

Cyclohexyl in CAS 299944-94-8 may further increase steric bulk but reduce solubility compared to cyclopentyl.

Quinoline Substituents: The 7,7-dimethyl groups in the target compound introduce steric hindrance, which could slow metabolic degradation compared to the 7-phenyl group in CAS 299944-94-8 . The 2-methyl substituent is common across analogs, suggesting a conserved role in stabilizing the quinoline core.

Aromatic Moieties :

  • The carbazole group in the target and CAS 330958-16-2 is linked to antimicrobial and antitumor activity, as seen in 1,3,4-oxadiazole-carbazole hybrids .
  • The 4-hydroxy-3-methoxyphenyl group in CAS 299944-94-8 may confer antioxidant or anti-inflammatory properties, diverging from carbazole’s bioactivity .
Physicochemical and Spectral Properties

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~460 vs. 414.496 in CAS 330958-16-2) may impact bioavailability, though carbazole’s planar structure could mitigate this via π-π stacking interactions .
  • The cyclopentyl ester increases logP compared to methyl, aligning with Lipinski’s guidelines for moderate lipophilicity.

NMR Spectral Analysis :

  • highlights that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44) . For the target compound:
    • The 7,7-dimethyl groups would deshield nearby protons, causing upfield/downfield shifts distinct from CAS 330958-16-2’s single methyl group.
    • The cyclopentyl ester’s protons may show splitting patterns unlike methyl or cyclohexyl esters, aiding structural confirmation .
Research Implications and Lumping Strategies
  • ’s lumping strategy groups structurally similar compounds to simplify studies . The target compound and its analogs could be lumped in pharmacokinetic models, though their substituent differences may warrant separate analysis for specific bioactivities.
  • Future studies should prioritize crystallography (e.g., SHELX software ) and NMR profiling to resolve conformational and electronic effects of substituents.

Biological Activity

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that combines carbazole and quinoline moieties. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC32H36N2O3
Molecular Weight496.6 g/mol
IUPAC Namecyclopentyl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
InChIInChI=1S/C32H36N2O3/c1-5...
InChI KeyGRUSXSPAVBLOMM-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Studies have shown that carbazole derivatives can effectively inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for certain derivatives were reported between 12.6–22.3 mm at a concentration of 100 µg/mL .
  • Antifungal Activity : Similar compounds have also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Evidence from recent studies includes:

  • Cell Line Studies : Cyclopentyl derivatives have been tested against various cancer cell lines. For example:
    • Compounds derived from carbazole showed IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells .
    • Specific derivatives were effective against human breast cancer cell lines (MCF-7), with LC50 values ranging from 35.6 to 80 µg/mL .
  • Mechanism of Action : The mechanism involves the activation of the p53 signaling pathway leading to apoptosis in cancer cells. This pathway is crucial for regulating the cell cycle and preventing tumor development.

Neuroprotective Effects

Carbazole derivatives have also been explored for their neuroprotective properties:

  • Neuroprotection in Cell Models : Certain compounds have shown the ability to protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .
  • Oxidative Stress Reduction : The antioxidative properties of these compounds contribute to their neuroprotective effects by mitigating oxidative stress in neuronal cells.

Study on Antitumor Activity

A study by Kumar et al. evaluated a series of N-substituted carbazoles for their antitumor activity against human carcinoma cell lines. The findings indicated that specific substitutions on the carbazole ring enhanced anticancer activity significantly .

Study on Antimicrobial Efficacy

Ciftci et al. examined the apoptotic effects of N-substituted carbazole derivatives on various cancer cell lines and reported substantial cytotoxicity against A549 and C6 glioma cells . This underscores the therapeutic potential of these compounds in cancer treatment.

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